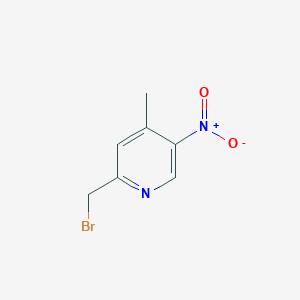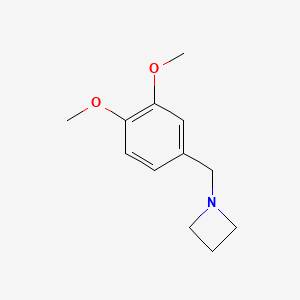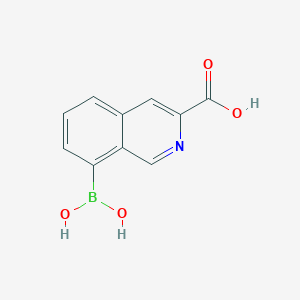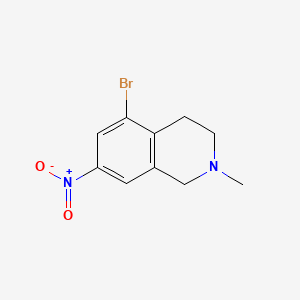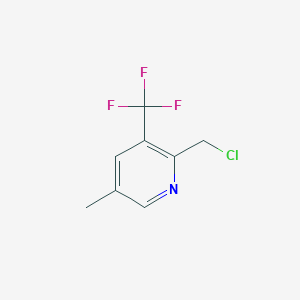
5-Methyl-2-(chloromethyl)-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method typically requires the use of strong chlorinating and fluorinating agents under controlled conditions to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high chemical purity .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions often involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .
Major Products Formed
The major products formed from the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
科学的研究の応用
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate for the synthesis of several crop-protection products.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Another derivative used in agrochemical applications.
Uniqueness
2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinctive physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C8H7ClF3N |
|---|---|
分子量 |
209.59 g/mol |
IUPAC名 |
2-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7ClF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3 |
InChIキー |
CPCRTSMWSIOLJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)
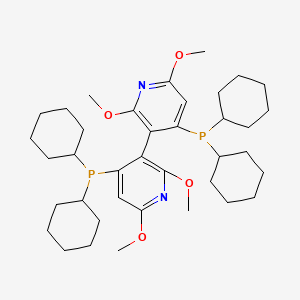

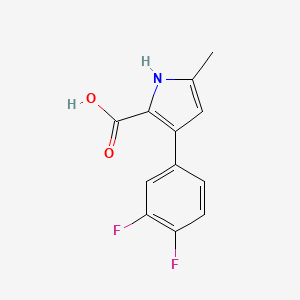
![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
